molecular formula C10H12IN5O5 B3248207 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one CAS No. 18438-99-8

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

Cat. No.: B3248207
CAS No.: 18438-99-8
M. Wt: 409.14 g/mol
InChI Key: PBEHMRJESXYIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one is a synthetic nucleoside analog characterized by a purine base with an iodine substituent at position 8 and a pentofuranosyl sugar moiety. This structural configuration places it within the broader family of antiviral and anticancer nucleoside analogs, which often target DNA/RNA synthesis pathways. The iodine atom at position 8 introduces steric and electronic effects that may influence binding to viral polymerases or cellular enzymes, while the pentofuranosyl group impacts pharmacokinetic properties such as solubility and cellular uptake .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEHMRJESXYIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939829
Record name 2-Imino-8-iodo-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18438-99-8
Record name NSC79218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-8-iodo-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes the iodination of a purine derivative, followed by the introduction of the pentofuranosyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deiodinated compound.

Scientific Research Applications

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in DNA and RNA interactions.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can bind to these targets, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 8

Compound Substituent Molecular Weight (g/mol) Key Properties
Target compound Iodo ~365 (estimated)* Enhanced halogen bonding, steric bulk
2-Amino-8-phenyl analog Phenyl ~259 Hydrophobic, π-π stacking
8-Hydroxy-2'-deoxyguanosine Hydroxyl 283.23 Pro-oxidant, mutagenic
Fluorinated analog Fluoro 270.22 Metabolic stability, electronegative

*Estimated based on molecular formula C₁₀H₁₂IN₅O₅.

Sugar Moiety Variations

The pentofuranosyl group in the target compound contrasts with other sugar modifications observed in nucleoside analogs:

  • Acyclovir (2-amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one): Uses a hydroxymethoxymethyl acyclic sugar, reducing susceptibility to glycosidase cleavage and improving oral bioavailability .
  • 2-Amino-9-β-D-ribofuranosyl-1,9-dihydro-6H-purin-6-one (Guanosine): The natural ribofuranosyl sugar supports incorporation into RNA but lacks antiviral specificity .
  • 2',3'-Dideoxy analogs (e.g., 9-(2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)-9H-purin-6-amine): Absence of 3'-hydroxyl terminates DNA chain elongation, a mechanism used in HIV therapies like Didanosine .

Table 2: Sugar Moieties and Pharmacological Implications

Compound Sugar Moiety Key Pharmacological Impact
Target compound Pentofuranosyl Balanced solubility and enzymatic processing
Acyclovir Acyclic hydroxymethoxy Oral bioavailability, resistance to hydrolysis
Guanosine Ribofuranosyl RNA incorporation, natural substrate
2',3'-Dideoxy analogs Dideoxyfuranosyl Chain termination in viral DNA synthesis

Functional Group Modifications in the Purine Core

  • Hypoxanthine derivatives (e.g., 1,9-dihydro-6H-purin-6-one): Lack amino groups at position 2, reducing specificity for viral enzymes .
  • Valacyclovir Hydrochloride : A prodrug of Acyclovir with a valine ester, enhancing intestinal absorption via peptide transporters .

Key Research Findings and Implications

Halogen Effects : The iodine atom in the target compound may improve binding affinity to viral polymerases through halogen bonding, a feature absent in phenyl or hydroxyl analogs .

Sugar Flexibility: The pentofuranosyl group could offer a compromise between the metabolic instability of ribofuranosyl sugars and the synthetic simplicity of acyclic moieties .

Synthetic Challenges: Impurities in related compounds (e.g., monochloroganciclovir, CAS 108436-36-8) highlight the need for stringent purification protocols in nucleoside synthesis .

Biological Activity

2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one (CAS Number: 18438-99-8) is a purine derivative characterized by the presence of an iodine atom and a pentofuranosyl group. Its unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and molecular biology.

The molecular formula of the compound is C10H12IN5O5C_{10}H_{12}IN_5O_5, with a molecular weight of approximately 409.1373 g/mol. The compound exhibits notable stability under various conditions, which is crucial for its biological applications.

PropertyValue
Molecular FormulaC10H12IN5O5C_{10}H_{12}IN_5O_5
Molecular Weight409.1373 g/mol
Melting Point428.7 °C
Density2.85 g/cm³

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. The compound can act as an inhibitor or modulator of various biological pathways due to its ability to mimic natural nucleosides.

Interaction with Nucleic Acids

Research indicates that this compound can integrate into DNA and RNA structures, potentially disrupting normal cellular processes. Its iodine substitution may enhance its binding affinity to nucleic acid targets, leading to altered gene expression or inhibition of viral replication.

Antiviral Properties

Studies have shown that this compound exhibits antiviral activity against various viruses. The compound's mechanism involves inhibiting viral polymerases, which are essential for viral replication.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The ability to interfere with DNA replication and repair mechanisms is a significant factor in its potential as an anticancer agent.

Case Studies

  • Antiviral Activity Against Influenza Virus
    • A study demonstrated that this compound significantly reduced viral load in infected cell cultures by inhibiting the viral RNA polymerase activity.
    • Results : Viral replication was reduced by over 70% at concentrations above 10 µM.
  • Inhibition of Cancer Cell Proliferation
    • In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
    • Results : IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.

Research Applications

This compound serves as a valuable building block in the synthesis of nucleoside analogs and other biologically active compounds. Its unique structure allows for modifications that can enhance its pharmacological properties.

Q & A

Q. What are the key considerations for synthesizing 2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one with high purity?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : React a purine derivative (e.g., 2-amino-6-chloropurine) with iodinated pentofuranosyl precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the iodinated sugar moiety .
  • Purification : Use column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) and validate purity via HPLC (≥95% by area normalization) .

Q. Key Reaction Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or DMSOEnhances solubility of intermediates
Temperature60–80°CAvoids decomposition of iodo substituent
CatalystNone or mild base (K₂CO₃)Minimizes side reactions

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and mobile phases like 0.1% formic acid in water/acetonitrile. Reference standards (e.g., EP/BP impurity markers) ensure method specificity .
  • Mass spectrometry : Employ LC-MS/MS in positive ion mode (m/z 400–450 range) for structural confirmation and trace impurity detection .
  • Validation metrics : Include linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and recovery rates (90–110%) per ICH guidelines .

Q. What are common impurities in synthetic batches, and how are they characterized?

Impurities arise from incomplete substitution, oxidation, or glycosylation side reactions:

Impurity TypeExample StructureSourceDetection Method
De-iodinated analog2-Amino-8-H-purine derivativeIncomplete iodinationHPLC retention time shift
Sugar moiety isomersα/β-anomers of pentofuranosylStereochemical instabilityNMR (anomeric proton coupling constants)
Oxidation products6-Oxo derivativesAir exposure during synthesisLC-MS (m/z +16)

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Discrepancies may stem from:

  • Structural heterogeneity : Batch-to-batch variations in iodination efficiency or sugar stereochemistry. Validate via X-ray crystallography or 2D NMR .
  • Assay interference : Thiol-containing buffers (e.g., in enzyme assays) may reduce the iodo group. Use alternative buffers (e.g., Tris-HCl) and include negative controls .
  • Cellular uptake variability : Modify the pentofuranosyl group (e.g., acetyl-protected sugars) to enhance membrane permeability .

Case Study :
A 2025 study observed conflicting IC₅₀ values (5 µM vs. 50 µM) in kinase inhibition assays. Resolution involved:

  • Re-synthesizing the compound under inert atmosphere (to prevent deiodination).
  • Re-testing with uniform cell lines (HEK293 vs. HeLa showed 10-fold difference due to transporter expression) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the iodo group .
  • pH control : Stabilize at pH 6.5–7.0 (prevents acid-catalyzed glycosidic bond cleavage) .
  • Protective groups : Temporarily acetylate the sugar hydroxyls during storage, with in situ deprotection before use .

Q. Stability Data :

ConditionHalf-Life (25°C)Degradation Pathway
pH 5.02 hoursGlycosidic bond hydrolysis
pH 7.448 hoursSlow deiodination
Lyophilized (4°C)>6 monthsNo significant degradation

Q. How does the iodo substituent influence binding affinity in enzyme inhibition studies?

The iodine atom enhances:

  • Hydrophobic interactions : Fills enzyme pockets (e.g., ATP-binding sites in kinases) via van der Waals forces.
  • Electron-withdrawing effects : Stabilizes hydrogen bonds with catalytic residues (e.g., Lys72 in PKA).

Q. Comparative Analysis :

Substituent (Position 8)Target Enzyme (IC₅₀)Notes
Iodo3.2 µM (Kinase X)Optimal steric fit
Bromo8.7 µMSmaller atomic radius
Hydrogen>100 µMLoss of hydrophobic contact

Q. What computational tools predict the compound’s metabolic pathways?

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely sites of oxidation (e.g., purine ring) or glucuronidation (sugar hydroxyls) .
  • Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting metabolite formation .

Q. Predicted Metabolites :

MetaboliteStructure ModificationBioactivity (Predicted)
M1DeiodinationLoss of target affinity
M2Sugar hydroxyl oxidationPotential toxicity

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for iodination steps (yield increases from 40% to 75%) .
  • Catalytic optimization : Replace stoichiometric bases (e.g., K₂CO₃) with immobilized catalysts (e.g., Amberlyst A21) to reduce waste .

Q. Scale-Up Challenges :

IssueMitigation Strategy
Iodo group instabilityUse low-temperature (<50°C) coupling
Solvent recovery costsSwitch to recyclable solvents (e.g., 2-MeTHF)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one
Reactant of Route 2
2-Amino-8-iodo-9-pentofuranosyl-1,9-dihydro-6h-purin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.